(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a methylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl₃) are typical reagents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and product development.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the hydroxyphenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Uniqueness
What sets (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-2-3-8-16(12)19-17(21)14(11-18)9-13-6-4-7-15(20)10-13/h2-10,20H,1H3,(H,19,21)/b14-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGABDIFSWXOH-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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